molecular formula C22H22F3N3O2S B3004080 4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 1396784-27-2

4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B3004080
CAS No.: 1396784-27-2
M. Wt: 449.49
InChI Key: OEGXFKUDSMXNHM-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H22F3N3O2S and its molecular weight is 449.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in the synthesis of various heterocyclic compounds due to its structural components, such as tert-butyl, trifluoromethyl groups, and the 1,3,4-oxadiazol ring. For instance, methods for dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite highlight the utility of tert-butyl groups in facilitating room-temperature reactions to yield products with excellent yields in short times (Chauhan et al., 2018). Additionally, the synthesis and structural determination of related compounds showcase their potential in forming crystals with unique properties, useful in drug design and development (叶姣 et al., 2015).

Anticancer Activity

Some derivatives, closely related to the specified compound, have been synthesized and evaluated for their anticancer activity. For instance, derivatives containing the 1,3,4-oxadiazol moiety have shown moderate to excellent anticancer activities against various cancer cell lines, indicating the significance of this moiety in the development of anticancer agents (Ravinaik et al., 2021).

Pharmacological Potential

The synthesis and evaluation of thiourea derivatives, including those with structures closely related to the specified compound, for antimicrobial and larvicidal activities, demonstrate the broad pharmacological potential of these compounds. Their ability to inhibit growth in various bacterial and fungal pathogens, as well as mosquito larvicidal activity, signifies their importance in pharmaceutical research and development (Kumara et al., 2015).

Material Science Applications

The compound's structural elements are also significant in material science, particularly in the synthesis of polymers and ligands for catalysis. For instance, derivatives of tert-butyl and related moieties have been used in the synthesis of polyamides and polyhydrazides, leading to materials with high thermal stability and solubility in various solvents, indicative of their potential applications in high-performance materials (Hsiao et al., 1999; Hsiao et al., 2000).

Future Directions

The compound could potentially be of interest in various fields, including medicinal chemistry, due to the presence of the oxadiazole ring and the trifluoromethyl group . Further studies could explore its synthesis, properties, and potential applications.

Properties

IUPAC Name

4-tert-butyl-N-[[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2S/c1-21(2,3)16-10-6-15(7-11-16)19(29)26-12-18-27-28-20(30-18)31-13-14-4-8-17(9-5-14)22(23,24)25/h4-11H,12-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGXFKUDSMXNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.